molecular formula C6H7N7O B099138 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide CAS No. 16111-78-7

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

Cat. No. B099138
CAS RN: 16111-78-7
M. Wt: 193.17 g/mol
InChI Key: JVUHKCVXEKCLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazine ring and an aminopyrazole moiety. It is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of various viruses such as HIV, herpes simplex virus, and hepatitis C virus. In addition, it has shown antibacterial activity against both gram-positive and gram-negative bacteria.

Mechanism Of Action

The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in signal transduction pathways.

Biochemical And Physiological Effects

Studies have shown that 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide has various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the replication of various viruses and the growth of bacteria. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide in lab experiments is its potential applications in various fields of scientific research. It has shown promising results in the inhibition of cancer cell growth, virus replication, and bacterial growth. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations.

Future Directions

There are several future directions for the research on 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide. One of the most important directions is the development of more efficient and cost-effective synthesis methods. Another important direction is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, viral infections, and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 4-aminopyrazole-5-carboxylic acid with hydrazine hydrate and cyanuric chloride. The reaction takes place in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst such as triethylamine. The resulting product is then purified through recrystallization or chromatography.

properties

CAS RN

16111-78-7

Product Name

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

Molecular Formula

C6H7N7O

Molecular Weight

193.17 g/mol

IUPAC Name

4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide

InChI

InChI=1S/C6H7N7O/c7-5-4(6(14)10-8)12-11-3-1-2-9-13(3)5/h1-2H,7-8H2,(H,10,14)

InChI Key

JVUHKCVXEKCLAH-UHFFFAOYSA-N

SMILES

C1=C2N=NC(=C(N2N=C1)N)C(=O)NN

Canonical SMILES

C1=C2N=NC(=C(N2N=C1)N)C(=O)NN

synonyms

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide

Origin of Product

United States

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